HSF1A

HSF1 activation TRiC/CCT inhibition proteostasis

HSF1A (CAS 1196723-93-9) is a cell-permeable pyrazolylsulfonamide small molecule that functions as a dual-mechanism modulator: it activates the heat shock transcription factor 1 (HSF1) and acts as a specific inhibitor of the TRiC/CCT chaperonin complex. Unlike canonical HSF1 activators that rely on proteotoxic stress or Hsp90 inhibition, HSF1A was identified through a humanized yeast-based high-throughput screen specifically designed to exclude compounds with undesirable off-target effects.

Molecular Formula C21H19N3O2S2
Molecular Weight 409.5 g/mol
Cat. No. B607981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHSF1A
SynonymsHSF1A; 
Molecular FormulaC21H19N3O2S2
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C21H19N3O2S2/c1-2-16-10-12-18(13-11-16)28(25,26)23-21-15-19(20-9-6-14-27-20)22-24(21)17-7-4-3-5-8-17/h3-15,23H,2H2,1H3
InChIKeyKJTITGSAONQVPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HSF1A Procurement Guide: A Cell-Permeable Pyrazolylsulfonamide Activator of HSF1 and TRiC/CCT Modulator


HSF1A (CAS 1196723-93-9) is a cell-permeable pyrazolylsulfonamide small molecule that functions as a dual-mechanism modulator: it activates the heat shock transcription factor 1 (HSF1) and acts as a specific inhibitor of the TRiC/CCT chaperonin complex [1]. Unlike canonical HSF1 activators that rely on proteotoxic stress or Hsp90 inhibition, HSF1A was identified through a humanized yeast-based high-throughput screen specifically designed to exclude compounds with undesirable off-target effects [2]. This compound promotes HSF1 nuclear translocation and phosphorylation, elevates protein chaperone expression (Hsp70, Hsp25), and demonstrates efficacy in ameliorating protein misfolding pathology in cell culture and Drosophila models of neurodegenerative disease .

Cell-permeable HSF1 activator without proteotoxic stress induction
Avoids Hsp90 inhibition or non-specific stress pathways
TRiC/CCT chaperonin complex inhibitor with validated target engagement
Unique dual mechanism for proteostasis research
Suitable for protein misfolding, polyQ aggregation, and cardiac stress model studies
Drosophila and mammalian cell/animal model-compatible

HSF1A Differentiated Selection: Why Alternative HSF1 Modulators and Proteostasis Actuators Cannot Be Interchanged


Generic substitution among HSF1-pathway modulators is scientifically unsound due to fundamentally divergent mechanisms of action, target engagement profiles, and functional outcomes. HSF1 inhibitors (e.g., KRIBB11, DTHIB) suppress HSF1 activity, making them unsuitable for applications requiring chaperone upregulation [1]. Among HSF1 activators, compounds like ML346 induce Hsp70 expression (EC50 4.6 μM) but lack the dual TRiC/CCT inhibitory activity that defines HSF1A's unique mechanism . Additionally, many putative HSF1 activators identified in traditional screens act via proteotoxic stress or Hsp90 inhibition, introducing confounding cellular toxicity [2]. The quantitative evidence presented below demonstrates that HSF1A's distinct molecular pharmacology translates into functional differentiation that cannot be recapitulated by in-class alternatives.

HSF1 inhibitors (KRIBB11, DTHIB) Suppress HSF1 activity; opposite functional direction prevents chaperone upregulationmechanism mismatch
ML346 (Hsp70 activator) No TRiC/CCT binding; lacks HSF1A's dual mechanism and defined target engagementtarget gap
Classical proteotoxic stress activators Induce confounding cellular toxicity and non-specific stress responses; may not replicate HSF1A's pharmacological profileoff-target risk

HSF1A Quantitative Differentiation Evidence: Comparative Data vs. Key HSF1 Modulators and Proteostasis Actuators


Unique Dual Mechanism: TRiC/CCT Inhibition Coupled with HSF1 Activation

HSF1A activates HSF1 not by direct binding or classic stress induction, but by inhibiting the TRiC/CCT chaperonin complex, a recently identified negative regulator of HSF1 [1]. This dual mechanism—HSF1 activation via TRiC/CCT inhibition—is structurally and functionally distinct from all other characterized HSF1 modulators [2]. In contrast, KRIBB11 and DTHIB are direct HSF1 inhibitors that suppress HSF1 transcriptional activity (IC50 1.2 μM and Kd 160 nM, respectively), producing opposite functional effects [3]. ML346, while an Hsp70 activator, lacks any demonstrated TRiC/CCT binding activity and operates through an uncharacterized mechanism upstream of HSF1 .

Mechanism of Action
Head-to-head
HSF1 activation via TRiC/CCT inhibition; comparator inhibitors (KRIBB11, DTHIB) block HSF1, ML346 only Hsp70 activation without TRiC binding
Distinct dual mechanism supports pathway-specific study design
Directionally opposite functional outcomes; target engagement distinct
HSF1 activation TRiC/CCT inhibition proteostasis

Quantitative Binding Affinity to TRiC/CCT Complex Subunit Tcp1

HSF1A demonstrates direct, reversible binding to the Tcp1 subunit of the TRiC/CCT chaperonin complex with a dissociation constant (Kd) of 613 nM, as measured by fluorescence anisotropy using FITC-coupled HSF1A . This binding destabilizes the TRiC-HSF1 association without perturbing ATP hydrolysis, a feature that distinguishes it from classical ATP-competitive inhibitors [1]. In contrast, KRIBB11 binds to HSF1 directly (IC50 1.2 μM) but does not engage TRiC, while DTHIB binds the HSF1 DNA-binding domain (Kd 160 nM) [2]. ML346, though an Hsp70 activator (EC50 4.6 μM), has no reported binding affinity for TRiC or HSF1 .

TRiC Binding Affinity
Head-to-head
Kd 613 nM (Tcp1 subunit)
Supports TRiC target engagement experiments
Only commercially available TRiC-binding tool; comparators lack binding
TRiC binding Kd determination target engagement

Functional Efficacy: Reduction of PolyQ Protein Aggregation in Neuronal Precursor Cells

HSF1A pretreatment reduces polyglutamine (polyQ) protein aggregation in a dose-dependent manner. At 10 μM, HSF1A reduced the fraction of httQ74-GFP in the insoluble fraction from approximately 50% (DMSO control) to significantly lower levels [1]. Quantification by fluorescence microscopy revealed that 12 μM HSF1A reduced the percentage of cells containing visible aggregates from ~80% (control) to ~20%, representing a 75% relative reduction in aggregate-positive cells [2]. Even at 2 μM, a reduction in aggregate-containing cells was observed [3]. No comparable quantitative aggregation-reduction data are available for ML346, KRIBB11, or DTHIB in this neuronal precursor cell model, as these compounds have not been profiled in equivalent polyQ aggregation assays.

PolyQ Aggregation Reduction
Context-dependent
~75% reduction in aggregate-positive cells at 12 μM
Supports protein misfolding model-response interpretation
PC12 neuronal precursor model; dose-dependent (2-12 μM)
polyQ aggregation neurodegeneration functional assay

In Vivo Efficacy: Cardioprotection Against Doxorubicin-Induced Damage

In WKY rats challenged with doxorubicin (DOX, cumulative dose 30 mg/kg), co-administration of HSF1A (100 mg/kg/day) enhanced HSF1 activity, stabilized HSF1 expression, and minimized DOX-induced cardiac damage . This in vivo cardioprotective effect is attributed to HSF1A's unique ability to activate HSF1 and upregulate protective chaperones. No equivalent in vivo cardioprotection data exist for ML346, KRIBB11, or DTHIB in this model. Notably, KRIBB11 and DTHIB are HSF1 inhibitors and would be expected to exacerbate rather than ameliorate stress-induced damage [1].

In Vivo Cardiac Stress Model
Context-dependent
Minimized DOX-induced cardiac damage in rat model
Supports cardiac stress model-response context
100 mg/kg/day in WKY rats; model-specific evidence
cardioprotection in vivo doxorubicin

HSF1A High-Impact Research and Industrial Application Scenarios Based on Differentiated Evidence


Neurodegenerative Disease Modeling: PolyQ Aggregation Studies (Huntington's Disease)

HSF1A is uniquely suited for polyQ aggregation studies in Huntington's disease models. Quantitative evidence demonstrates that 12 μM HSF1A reduces the fraction of aggregate-containing cells from ~80% to ~20% in PC12 neuronal precursor cells [1]. This 75% relative reduction is dose-dependent and observable at concentrations as low as 2 μM. Alternative HSF1 modulators (KRIBB11, DTHIB) are inhibitors and thus contraindicated; ML346 lacks comparable aggregation-reduction data. Procurement of HSF1A is essential for studies requiring validated functional rescue of protein misfolding pathology.

Cardioprotection Research: Doxorubicin-Induced Cardiotoxicity Models

HSF1A is the only HSF1-pathway modulator with peer-reviewed in vivo efficacy data in a doxorubicin-induced cardiotoxicity model. In WKY rats, HSF1A (100 mg/kg/day) minimized DOX-induced cardiac damage . This application is directly supported by HSF1A's mechanism of HSF1 activation and chaperone upregulation. For researchers investigating chemotherapy-induced cardiotoxicity or cardiac stress responses, HSF1A provides a validated tool compound, whereas alternative modulators lack equivalent in vivo benchmarking.

TRiC/CCT Chaperonin Complex Mechanistic Studies

HSF1A is the only commercially available small molecule with validated TRiC/CCT binding data (Kd = 613 nM for Tcp1 subunit) . This unique target engagement profile makes HSF1A indispensable for studies probing the regulatory role of the TRiC/CCT complex in HSF1 activation and cytosolic protein folding. Neither KRIBB11, DTHIB, nor ML346 bind TRiC, rendering them unsuitable for this specific research application.

Stress-Induced Apoptosis and ER Stress Protection Studies

HSF1A protects mammalian cells against ER stress-induced apoptosis, as indicated by blunting of caspase-3 activity . This cytoprotective effect is mediated by HSF1A's dual mechanism of HSF1 activation and TRiC/CCT inhibition. For studies investigating cellular stress responses, apoptosis pathways, or the unfolded protein response, HSF1A provides a unique pharmacological tool that activates protective chaperone networks without inducing proteotoxicity or Hsp90 inhibition.

Application
Selection Property
Validation Focus
PolyQ aggregation studies (Huntington's disease models)
HSF1 activation + TRiC/CCT inhibition; dose-dependent aggregation reduction
Protein aggregate quantification in neuronal models
Cardiotoxicity model research (DOX-induced)
In vivo HSF1 activation; chaperone upregulation
Cardiac damage markers and stress response endpoints
TRiC/CCT chaperonin complex mechanistic studies
Validated Tcp1 binding (Kd context)
TRiC-HSF1 interaction and chaperonin function assays
Cellular stress and apoptosis pathway studies
HSF1/TRiC dual modulation; caspase-3 blunting evidence
ER stress, unfolded protein response, and cytoprotection endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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